2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole
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Overview
Description
2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and oxadiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole typically involves a multi-step procedureCommon reagents used in these reactions include toluene, activated carbon, and various solvents for extraction and purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole core.
Scientific Research Applications
2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole involves its interaction with various molecular targets. In medicinal applications, it acts as a dopamine and serotonin antagonist, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential use as an antipsychotic drug .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the oxadiazole group.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Contains a piperazine ring but has a different core structure.
Uniqueness
The uniqueness of 2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole lies in its combination of three distinct moieties: benzothiazole, piperazine, and oxadiazole
Properties
Molecular Formula |
C17H21N5OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H21N5OS/c1-12(2)16-19-15(23-20-16)11-21-7-9-22(10-8-21)17-18-13-5-3-4-6-14(13)24-17/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
CWSJPNLBMRAFCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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